

# JHU395: A Technical Guide to its Impact on Tumor Glutamine Metabolism

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This technical guide provides an in-depth analysis of **JHU395**, a novel, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). **JHU395** is designed for enhanced delivery of its active metabolite, DON, to tumor tissues, thereby inhibiting glutamine metabolism, a critical pathway for cancer cell proliferation and survival. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological processes.

#### **Core Mechanism of Action**

JHU395 is a lipophilic prodrug that remains inert in plasma, allowing for systemic distribution with reduced gastrointestinal toxicity, a common dose-limiting factor for DON.[1] Upon reaching the tumor microenvironment, JHU395 is metabolized, releasing DON. DON, a glutamine mimic, irreversibly inhibits multiple glutamine-utilizing enzymes, known as glutamine amidotransferases.[1] This broad-spectrum inhibition disrupts numerous biosynthetic pathways reliant on glutamine, most notably de novo purine and pyrimidine synthesis, hexosamine biosynthesis, and amino acid metabolism.[2] The primary antitumor effect of JHU395 is attributed to the shutdown of nucleotide synthesis, leading to cell growth arrest and apoptosis. [2][3]

# **Quantitative Data Summary**



The following tables summarize the key quantitative findings from preclinical studies on **JHU395**, focusing on its efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST) and Medulloblastoma.

Table 1: In Vitro Efficacy of JHU395

Cell Line	Tumor Type	Parameter	Value	Reference
sNF96.2, sNF02.2	MPNST	IC50 (DON)	8-9 μΜ	[4]
Immortalized Schwann Cells	Normal	IC50 (DON)	>30 μM	[4]
D283MED	Medulloblastoma (MYC-amplified)	Growth Inhibition (0.25 μΜ JHU395)	Significant (p < 0.05)	[5]
D425MED	Medulloblastoma (MYC-amplified)	Growth Inhibition (0.25 μΜ JHU395)	Significant (p < 0.01)	[5]
High MYC Neural Stem Cells	Medulloblastoma Model	IC50 (JHU395)	0.5 μΜ	[5]
Low MYC Neural Stem Cells	Control	IC50 (JHU395)	35 μΜ	[5]

**Table 2: In Vivo Efficacy of JHU395** 



Tumor Model	Treatment Regimen	Primary Endpoint	Result	Reference
Murine Flank MPNST	1.2 mg/kg/day x 5 days, then 0.5 mg/kg/day x 9 days (oral)	Mean Tumor Volume	>40% smaller than vehicle	[4][6]
Murine Flank MPNST	2.4 mg/kg (oral, 3x/week)	Survival	Increased survival	[6]
Medulloblastoma Orthotopic Xenograft	15 mg/kg (twice weekly)	Median Survival	45 days (vs. 24 days for vehicle)	[5]

# Table 3: Metabolomic Impact of JHU395 in MPNST

**Tumors** 

Metabolite	Pathway	Fold Change vs. Vehicle	Significance	Reference
Phosphoribosyl- N- formylglycineami de (FGAR)	De Novo Purine Synthesis	Significantly Increased	p < 0.01	[2]
Inosine Monophosphate (IMP)	De Novo Purine Synthesis	Decreased	Not specified	[6]
Guanosine Monophosphate (GMP)	De Novo Purine Synthesis	Decreased	Not specified	[6]
Glutamine	Amino Acid Metabolism	>60% higher in tumor	Not specified	

# **Experimental Protocols**

This section details the methodologies employed in the preclinical evaluation of JHU395.



### In Vitro Cell Viability and Growth Assays

- Cell Lines: Human MPNST cell lines (sNF96.2, sNF02.2), immortalized human Schwann cells, and human medulloblastoma cell lines (D283MED, D425MED) were utilized.[1][5]
- Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells were grown in glutamine-free media with titrated concentrations of glutamine.[1]
- Viability/Growth Assessment:
  - Alamar Blue Assay: Cell viability was measured after 72 hours of treatment with JHU395
    or DON using alamar blue fluorescence (590 nm).[1]
  - Trypan Blue Exclusion: Live cell counts were performed daily for 5 days using a trypan blue exclusion assay to assess cell proliferation.[1]
  - CellTiter-Blue Assay: Cell growth was assessed on day 5 of treatment using the CellTiter-Blue assay.[7]
- Apoptosis Assay:
  - Cleaved Caspase-3 (CC3) Staining: Apoptosis was quantified by immunofluorescence staining for cleaved caspase-3 after 72 hours of JHU395 treatment.[5]

### In Vivo Tumor Models and Efficacy Studies

- MPNST Murine Flank Xenograft Model:
  - Cell Implantation: Cells derived from a genetically engineered NPcis (NF1+/-;p53+/-)
    mouse model of MPNST were subcutaneously injected into the flank of B6 mice.[1][2]
  - Treatment: When tumors reached an average size of 300 mm<sup>3</sup>, mice were treated orally with JHU395 (e.g., 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 days) or vehicle.[1]
  - Tumor Measurement: Tumor volumes were measured approximately three times per week using calipers, and calculated as (length x width²)/2.[1]



- Medulloblastoma Orthotopic Xenograft Model:
  - Cell Implantation: Human MYC-amplified medulloblastoma cells were stereotactically implanted into the brains of nude mice.
  - Treatment: Mice were treated with JHU395 (e.g., 15 mg/kg, twice weekly) or vehicle.
  - Efficacy Endpoint: The primary endpoint was median survival, with monitoring for symptoms of tumor progression.[5]

### **Metabolomic Analysis**

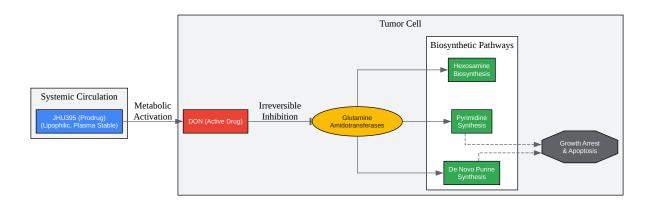
- Sample Collection:
  - In Vitro: Cells were treated with JHU395 or vehicle for 6 hours, washed with cold PBS, and metabolites were extracted.[6]
  - In Vivo: Tumors were harvested from mice at specified time points after JHU395
    administration and flash-frozen in liquid nitrogen.[2][6]
- Metabolite Extraction:
  - Polar metabolites were extracted using ice-cold 80% methanol/20% water.
  - Tissue samples were homogenized, and the supernatant was collected after centrifugation.[2]
  - The extracts were dried under nitrogen gas.[2][6]
- LC-MS/MS Analysis:
  - Instrumentation: An AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer was used for targeted analysis of over 300 polar metabolites.
  - Chromatography: Metabolites were separated using an amide XBridge HILIC (Waters Corp.) column with a Shimadzu Prominence UFLC system.[6]



- Detection: Selected reaction monitoring (SRM) with polarity switching was used for metabolite detection and quantification.[6]
- Stable Isotope Flux Analysis:
  - Mice bearing MPNST flank tumors were treated with JHU395 or vehicle for five days.
  - On the final day, mice received tail vein injections of <sup>15</sup>N<sub>2</sub>-glutamine or <sup>13</sup>C<sub>5</sub>-glutamine.[2]
  - Tumors were harvested, and metabolites were extracted and analyzed by LC-MS/MS to trace the fate of the labeled glutamine.[2]

# **Visualizations: Signaling Pathways and Workflows**

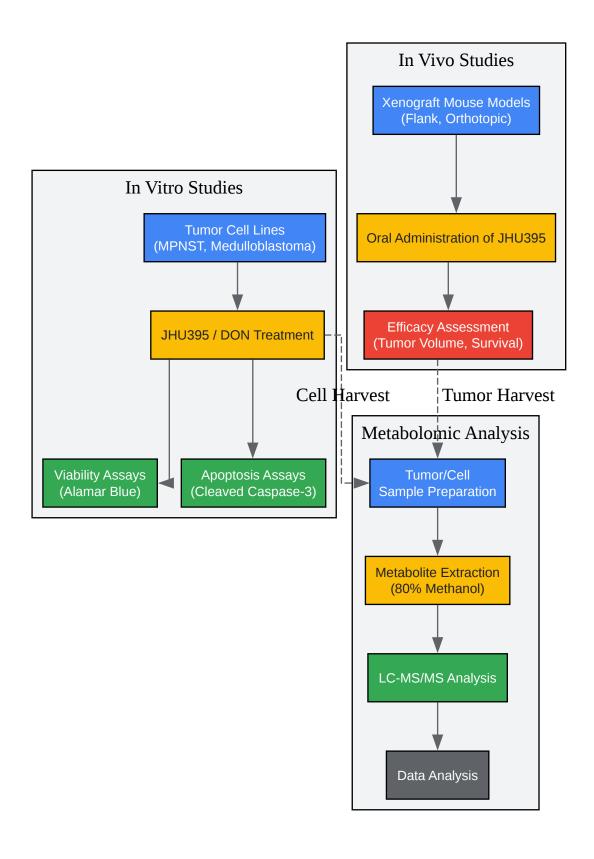
The following diagrams, generated using the DOT language, illustrate key concepts related to **JHU395**'s mechanism and experimental evaluation.



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Caption: Mechanism of action of JHU395 in a tumor cell.

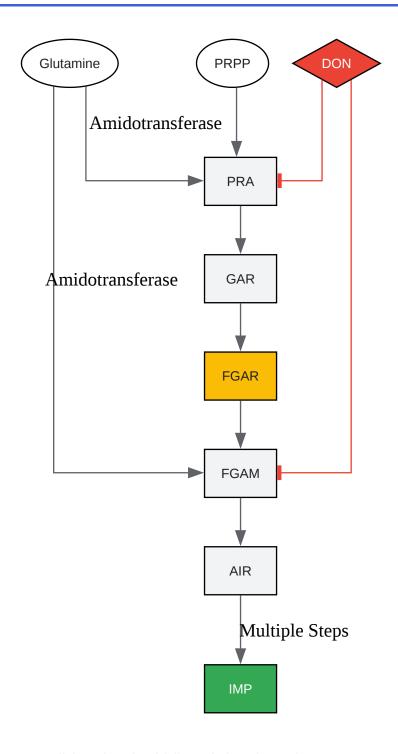




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Caption: Preclinical experimental workflow for **JHU395** evaluation.





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Caption: Inhibition of de novo purine synthesis by DON.

### Conclusion

**JHU395** represents a promising therapeutic strategy for tumors dependent on glutamine metabolism, such as certain types of MPNST and medulloblastoma. Its design as a prodrug



allows for effective delivery of the active glutamine antagonist, DON, to the tumor site while potentially mitigating systemic toxicities. The profound inhibitory effect of **JHU395** on de novo purine synthesis underscores a key vulnerability in these cancers. The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of glutamine antagonist therapies.

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